
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is a complex organic compound belonging to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl and iodo substituents, which confer unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method is the bromination of a precursor compound, such as 4-methyl-2-cyanobiphenyl, using bromination agents like N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an organic solvent, often at room temperature, and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the iodo group can lead to the formation of deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Applications De Recherche Scientifique
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . The iodo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethylcoumarin: Similar in structure but lacks the iodo substituent, leading to different reactivity and applications.
3-Iodo-4-methylcoumarin: Similar but with a methyl group instead of a bromomethyl group, affecting its chemical behavior.
6,7-Dimethoxycoumarin: Lacks both bromomethyl and iodo groups, resulting in distinct properties and uses.
Uniqueness
4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is unique due to the presence of both bromomethyl and iodo substituents, which confer a combination of reactivity and binding properties not found in other similar compounds . This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
139190-48-0 |
|---|---|
Formule moléculaire |
C12H10BrIO4 |
Poids moléculaire |
425.01 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-iodo-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C12H10BrIO4/c1-16-9-3-6-7(5-13)11(14)12(15)18-8(6)4-10(9)17-2/h3-4H,5H2,1-2H3 |
Clé InChI |
OSEMYBUXBKBZSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C(C(=O)O2)I)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


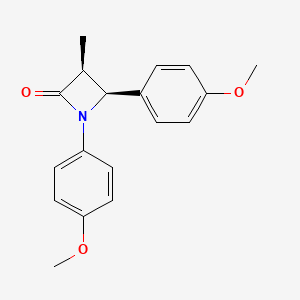
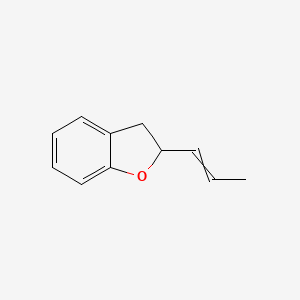
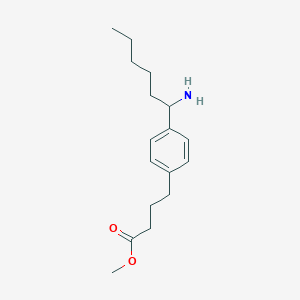
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
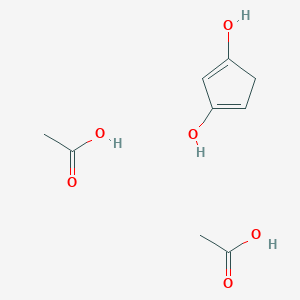
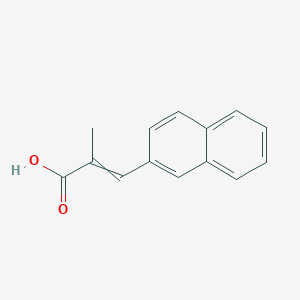
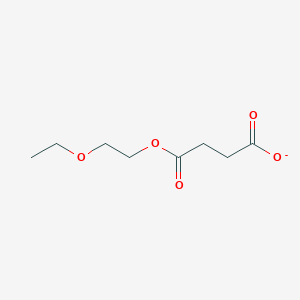
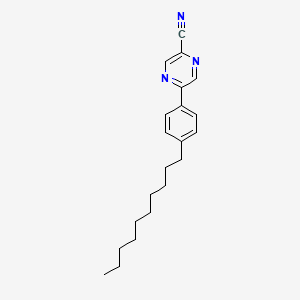

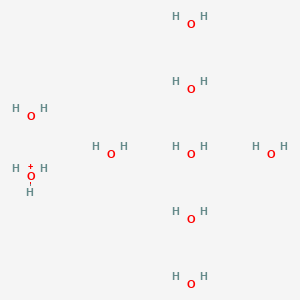
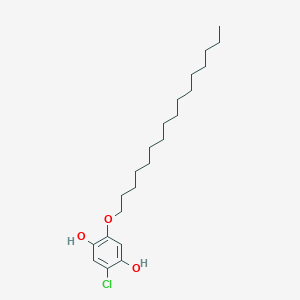
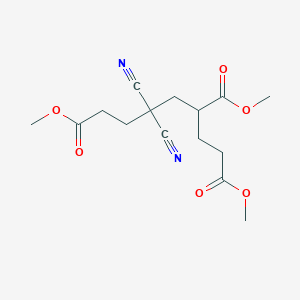
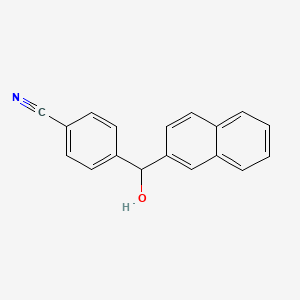
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
